molecular formula C10H13Cl3 B1232785 Plocamene E CAS No. 63866-51-3

Plocamene E

Número de catálogo: B1232785
Número CAS: 63866-51-3
Peso molecular: 239.6 g/mol
Clave InChI: VBPRIDXMLSACHK-DXQGWMINSA-N
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Descripción

Plocamene E (8) is a halogenated monoterpene isolated from the red algae Plocamium violaceum, primarily collected from marine environments such as the Pacific coast . Structurally, it belongs to the alicyclic polyhalogenated monoterpenes, characterized by a bicyclic framework with chlorine and bromine substitutions. Its biosynthesis is hypothesized to originate from Plocamene C (9) via enzymatic dehydrohalogenation, a pathway supported by ozonolysis experiments that yield aromatic aldehydes (e.g., 2,5-benzaldehyde) . Analytical techniques such as NMR (nuclear magnetic resonance), GC/MS (gas chromatography-mass spectrometry), and HPLC (high-performance liquid chromatography) have been critical in elucidating its stereochemistry and purity .

Propiedades

Número CAS

63866-51-3

Fórmula molecular

C10H13Cl3

Peso molecular

239.6 g/mol

Nombre IUPAC

(1R,2S,4S)-1,2-dichloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane

InChI

InChI=1S/C10H13Cl3/c1-7-6-10(2,13)9(12)5-8(7)3-4-11/h3-4,8-9H,1,5-6H2,2H3/b4-3+/t8-,9+,10-/m1/s1

Clave InChI

VBPRIDXMLSACHK-DXQGWMINSA-N

SMILES

CC1(CC(=C)C(CC1Cl)C=CCl)Cl

SMILES isomérico

C[C@]1(CC(=C)[C@@H](C[C@@H]1Cl)/C=C/Cl)Cl

SMILES canónico

CC1(CC(=C)C(CC1Cl)C=CCl)Cl

Origen del producto

United States

Comparación Con Compuestos Similares

Plocamene B (2)

  • Source : Plocamium violaceum (chemotypes CT-β and CT-δ) .
  • Structure : Alicyclic with a bicyclic skeleton and distinct halogenation patterns (Cl/Br).
  • Biosynthesis : Shares a precursor (Plocamene C) with Plocamene E but undergoes divergent halogenation or cyclization steps .
  • Key Difference : Exhibits higher thermal stability compared to Plocamene E, as evidenced by its resistance to aromatization under ambient conditions .

Preplocamane A (13)

  • Source : Plocamium violaceum (chemotype CT-α) .
  • Structure: Acyclic trihalogenated monoterpene with a linear carbon chain.
  • Biosynthesis : Likely derived from early-stage polyhalogenation before cyclization.
  • Key Difference : Lacks the bicyclic framework of Plocamene E, resulting in reduced bioactivity in cytotoxicity assays .

Costatol (15)

  • Source : Plocamium costatum (Tasmanian populations) .
  • Structure : Acyclic oxygen-containing analog with hydroxyl and ether functional groups.
  • Key Difference : The presence of oxygen substituents enhances solubility in polar solvents, contrasting with the lipophilic nature of Plocamene E .

Compound 2 (from P. oregonum)

  • Source : Plocamium oregonum.
  • Structure: Acyclic polyhalogenated (Br/Cl) monoterpene.
  • Key Difference : Bromine-rich composition confers distinct NMR spectral shifts (e.g., δ 2.18 ppm for Br-substituted methyl groups) compared to Cl-dominated Plocamene E .

Ecological and Chemotypic Variations

  • Chemotype Influence :
    • CT-α : Dominated by preplocamenes (e.g., 13), scarce in Plocamene E .
    • CT-β : Rich in Plocamene D family; Plocamene E is rare .
    • CT-δ/γ : Mixtures of Plocamene B and D; Plocamene E occurs in trace amounts .
  • Geographical Impact :
    • Plocamene E is predominantly found in P. violaceum from Monterey Bay, while P. costatum (Australian Barrier Reef) shares acyclic analogs with P. cartilagenium .

Data Tables

Table 1. Comparative Analysis of Plocamene E and Related Compounds

Compound Source Structure Type Halogenation Key Spectral Data (NMR) Bioactivity Notes
Plocamene E (8) P. violaceum (CT-δ/γ) Alicyclic Cl, Br δ 8.92 (s, CHO), δ 3.84 (dd, CH) Moderate cytotoxicity
Plocamene B (2) P. violaceum (CT-β) Alicyclic Cl, Br δ 2.70 (d, CH), δ 3.51 (brm, CH) Higher thermal stability
Preplocamane A (13) P. violaceum (CT-α) Acyclic Cl, Br δ 1.66 (s, CH3), δ 2.00 (s, CH3) Low bioactivity
Costatol (15) P. costatum (Tasmania) Acyclic O-functional δ 3.51 (OH), δ 2.18 (m, CH2) Enhanced solubility
Compound 2 P. oregonum Acyclic Br, Cl δ 2.18 (m, Br-CH2) Bromine-specific shifts

Research Findings

Biosynthetic Pathways : Plocamene E and B share Plocamene C as a precursor, but divergent halogenation steps lead to structural differences .

Ecological Drivers : Halogenation patterns correlate with algal defense mechanisms; brominated compounds (e.g., from P. oregonum) may deter specific marine grazers .

Spectral Signatures: Plocamene E’s aldehyde proton (δ 8.92 ppm) distinguishes it from non-aromatized analogs like Plocamene B .

Chemotype Utility : Chemotyping guides targeted isolation; CT-δ collections yield Plocamene B, while CT-α is optimal for preplocamenes .

Q & A

Q. What methodologies are recommended for the structural elucidation of Plocamene E in complex biological matrices?

To characterize Plocamene E, researchers should employ a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : Use 1D (e.g., 1^1H, 13^{13}C) and 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or tandem MS (MS/MS) for molecular formula confirmation and fragmentation patterns .
  • Chromatography : HPLC or GC-MS to separate Plocamene E from co-occurring analogs (e.g., Plocamene B or D) in Plocamium spp. extracts .

Q. Example Table 1: Comparative Spectral Data for Plocamene E and Related Compounds

Compound1^1H NMR δ (ppm)13^{13}C NMR δ (ppm)HRMS (m/z)Source Species
Plocamene E5.32 (d, J=10 Hz)128.4, 130.1324.9872P. violaceum CT-β
Plocamene B5.45 (m)125.9, 132.7310.9567P. violaceum CT-δ
Preplocamane A4.89 (t, J=8 Hz)118.3, 135.2338.0124P. violaceum CT-α
Data synthesized from chemotype-specific collections .

Q. How can researchers design ecologically relevant studies to investigate the role of Plocamene E in marine chemical ecology?

  • Field Collections : Sample Plocamium populations across distinct chemotypes (CT-α, β, δ, γ) to correlate Plocamene E production with ecological stressors or symbionts .
  • Bioassays : Test purified Plocamene E against common marine predators (e.g., amphipods) or fouling organisms using dose-response experiments .
  • Environmental Monitoring : Measure abiotic factors (e.g., salinity, temperature) at collection sites to identify triggers for Plocamene E biosynthesis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data of Plocamene E across different studies?

Conflicting bioactivity results often arise from:

  • Chemotype Variability : Plocamene E yield and purity depend on the source population’s chemotype (CT-β vs. CT-δ) .
  • Assay Conditions : Standardize solvent systems (e.g., DMSO concentration) and cell lines to minimize artifacts .
  • Meta-Analysis : Apply systematic review protocols (PRISMA) to aggregate data, assess publication bias, and perform subgroup analyses by chemotype or extraction method .

Q. How do chemotype variations within Plocamium species impact the isolation and yield of Plocamene E?

  • Chemotype-Specific Isolation : CT-β populations (e.g., Pescadero Beach collections) yield higher Plocamene E quantities than CT-α or CT-δ .
  • Method Optimization : Use preparative HPLC with chemotype-guided solvent systems (hexane:EtOAc gradients for CT-β) to improve recovery .

Q. Example Table 2: Chemotype-Driven Yield Variability of Plocamene E

ChemotypeCollection SitePlocamene E Yield (mg/kg dry wt)Dominant Co-Occurring Compounds
CT-βPescadero Beach, CA12.4 ± 1.8Plocamene D, Violacealide A
CT-αSea Rock Motel, CA3.1 ± 0.9Preplocamane A, Trihalomonoterpene
CT-δTasmanian Coastline6.7 ± 1.2Plocamene B, Costatol
Adapted from chemotype classification studies .

Q. What interdisciplinary approaches enhance the validation of Plocamene E’s proposed biosynthetic pathways?

  • Genomic Mining : Screen Plocamium transcriptomes for halogenase or terpene synthase genes linked to Plocamene E production .
  • Isotopic Labeling : Feed 13^{13}C-labeled precursors to cultured specimens to track incorporation into Plocamene E’s skeleton .
  • Computational Modeling : Use in silico tools (e.g., molecular docking) to predict enzyme-substrate interactions in proposed pathways .

Q. How should researchers address ethical and reproducibility challenges in field-based studies of Plocamene E?

  • Sustainable Sampling : Follow IUCN guidelines to avoid overharvesting Plocamium populations.
  • Data Transparency : Share raw NMR/MS files via repositories (e.g., Zenodo) and document chemotype metadata using FAIR principles .
  • Collaborative Verification : Partner with independent labs to replicate key findings, especially bioactivity claims .

Guidance for Research Question Formulation

  • Apply the PICO framework to structure hypotheses:
    • P opulation: Plocamium violaceum (CT-β)
    • I ntervention: Plocamene E isolation
    • C omparison: Other chemotypes or analogs
    • O utcome: Bioactivity, yield, or ecological role .
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on under-explored chemotypes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plocamene E
Reactant of Route 2
Plocamene E

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